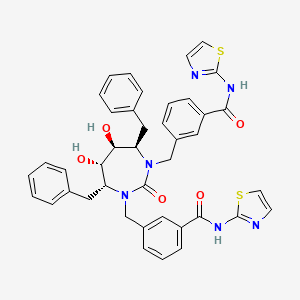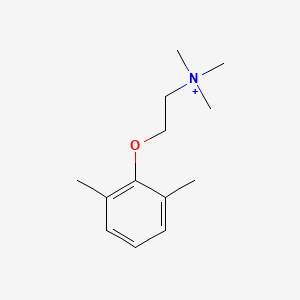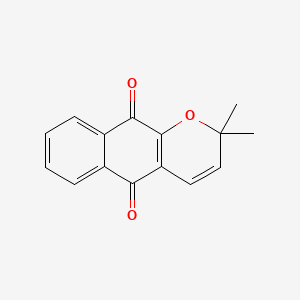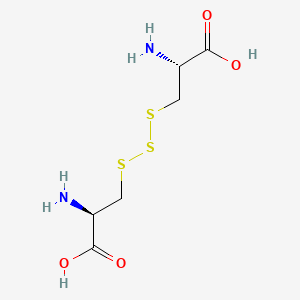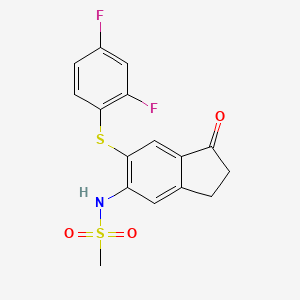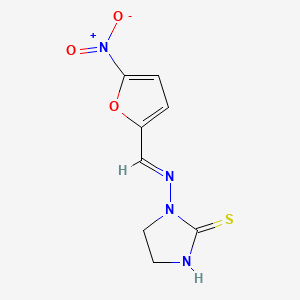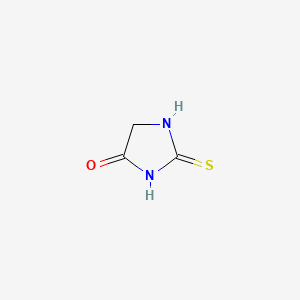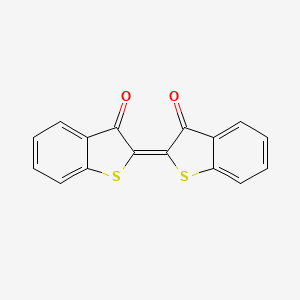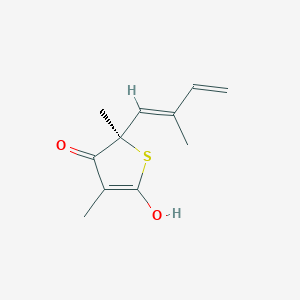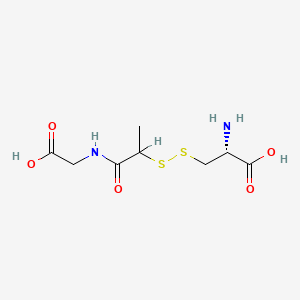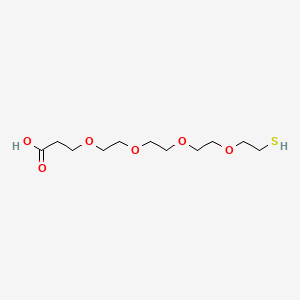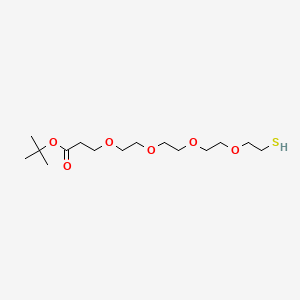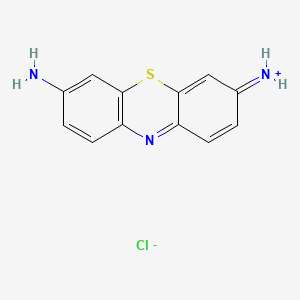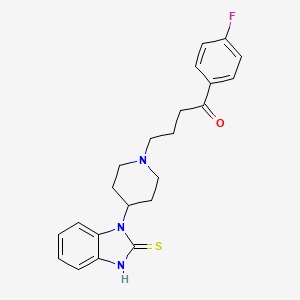
Timiperone
Overview
Description
Timiperone, sold under the brand name Tolopelon, is a typical antipsychotic of the butyrophenone class. It is primarily marketed in Japan for the treatment of schizophrenia. This compound is chemically similar to benperidol but features a thiourea group instead of a urea group. It acts as an antagonist for the dopamine D2 and serotonin 5-HT2A receptors .
Mechanism of Action
Target of Action
Timiperone, a typical antipsychotic of the butyrophenone class, primarily targets the D2 and 5-HT2A receptors . These receptors are crucial in the regulation of neurotransmission, with the D2 receptor playing a key role in the dopaminergic system and the 5-HT2A receptor involved in the serotonergic system . This compound has a five-eight-times higher affinity to dopamine receptors and a 15-times higher affinity to serotonin receptors than haloperidol .
Mode of Action
This compound acts as an antagonist for its primary targets, the D2 and 5-HT2A receptors . As an antagonist, it binds to these receptors and blocks their activity, thereby reducing the excessive dopaminergic and serotonergic activity . This antagonistic action helps alleviate symptoms of psychosis such as hallucinations, delusions, and thought disorders .
Biochemical Pathways
For instance, blocking D2 receptors can reduce the excessive dopaminergic activity, which is often associated with psychotic disorders . Similarly, antagonism of 5-HT2A receptors can modulate serotonergic signaling, which is implicated in mood regulation and other cognitive functions .
Pharmacokinetics
It is known that this compound undergoes liver metabolism
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of neurotransmission. By blocking D2 and 5-HT2A receptors, this compound can reduce excessive neurotransmitter activity, thereby helping to restore balance in the brain’s neurotransmitter systems . This can alleviate symptoms of psychosis and other related disorders .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, individual differences in liver metabolism can affect the drug’s pharmacokinetics and hence its therapeutic effects . Additionally, factors such as age, sex, genetic variations, and co-administration with other drugs can also influence the drug’s action and efficacy.
Biochemical Analysis
Biochemical Properties
Timiperone acts as an antagonist for the D2 and 5-HT2A receptors . It has a strong affinity for cerebral dopamine D2 receptor . It also has antipsychotic activity and inhibits stereotyped behaviour .
Cellular Effects
This compound has been found to have a potent antipsychotic activity, which is comparable to other butyrophenones such as haloperidol . It has a higher affinity to dopamine receptors and a higher affinity to serotonin receptors than haloperidol .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its antagonistic action on D2 and 5-HT2A receptors . It has been found to display notable affinity, efficiency, and specificity towards the binding pocket of SIRT1 , a critical protein involved in various cellular processes and disease pathways .
Temporal Effects in Laboratory Settings
The limit of detection of this compound in human whole blood was found to be 1 ng/mL with a quantitation range of 2–100 ng/mL using 20 μL each of whole blood . The method developed was successfully applied to the determination of this compound in whole blood obtained from a deceased subject that had a history of this compound treatment .
Metabolic Pathways
This compound is metabolized in rats through N-dealkylation and reduction of the butyrophenone side chain to produce three types of metabolites . None of the metabolites exhibit pharmacological activity, and it is considered that the unchanged drug exerts an antipsychotic effect .
Subcellular Localization
The subcellular localization of this compound is not explicitly known. Given its antagonistic action on D2 and 5-HT2A receptors , it can be inferred that this compound likely localizes to areas in the cell where these receptors are present
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Timiperone involves multiple steps, starting with the preparation of the core benzimidazole structure. The key steps include:
Formation of Benzimidazole Core: The reaction of o-phenylenediamine with carbon disulfide in the presence of a base to form 2-mercaptobenzimidazole.
Piperidine Substitution: The introduction of a piperidine ring through nucleophilic substitution.
Fluorophenyl Butanone Addition: The final step involves the addition of a 4-fluorophenyl butanone group to the piperidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Timiperone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol group.
Substitution: Nucleophilic substitution reactions can modify the piperidine ring or the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Modified piperidine or fluorophenyl derivatives.
Scientific Research Applications
Timiperone has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of butyrophenone derivatives.
Biology: Investigated for its effects on neurotransmitter systems, particularly dopamine and serotonin pathways.
Medicine: Primarily used in the treatment of schizophrenia and other psychotic disorders.
Industry: Utilized in the development of new antipsychotic drugs and as a standard in pharmacological research.
Comparison with Similar Compounds
Timiperone is compared with other butyrophenone derivatives such as:
Haloperidol: Similar in structure but lacks the thiourea group.
Benperidol: Chemically similar but contains a urea group instead of a thiourea group.
Zotepine: A dibenzothiazepine-based antipsychotic with a different chemical structure but similar therapeutic effects.
This compound’s uniqueness lies in its thiourea group, which contributes to its distinct pharmacological profile and reduced side effects compared to other butyrophenone derivatives .
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-[4-(2-sulfanylidene-3H-benzimidazol-1-yl)piperidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3OS/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-5,7-10,18H,3,6,11-15H2,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLQKLWVKKFPII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=S)CCCC(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023673 | |
| Record name | Timiperone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57648-21-2 | |
| Record name | Timiperone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57648-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Timiperone [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057648212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Timiperone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Timiperone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.328 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIMIPERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/626DQ7N19L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


